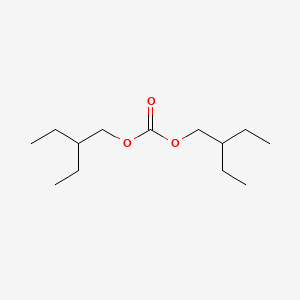

Carbonic acid, bis(2-ethylbutyl) ester

Description

Structural Classification and Nomenclature

Organic carbonate esters can be broadly classified based on their structure into three main categories: acyclic, cyclic, and polymeric. lookchem.com

Acyclic Carbonate Esters: These have the general structure R-O-C(=O)-O-R', where R and R' are alkyl or aryl groups. lookchem.com The R and R' groups can be the same or different.

Cyclic Carbonate Esters: In these compounds, the carbonate group is part of a ring structure. Common examples include ethylene (B1197577) carbonate and propylene (B89431) carbonate. lookchem.com

Polymeric Carbonate Esters: Polycarbonates are polymers that contain carbonate groups in their backbone. lookchem.com They are widely used as engineering thermoplastics.

The nomenclature of organic carbonate esters follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name is typically derived from the alcohol and the carbonic acid that would form the ester. The alkyl or aryl groups attached to the oxygen atoms are named first, followed by "carbonate". justia.com For example, the ester formed from two ethanol (B145695) molecules and carbonic acid is called diethyl carbonate.

Academic Significance of Carbonate Esters as a Functional Class

Carbonate esters are of considerable academic and industrial importance. They are recognized for their utility as solvents, particularly in applications like lithium-ion batteries due to their polarity and ability to dissolve lithium salts. lookchem.com Furthermore, they serve as important intermediates and reagents in organic synthesis. For instance, they can be used as alkylating or carbonylating agents. google.com The study of their reaction mechanisms, such as hydrolysis and transesterification, continues to be an active area of research. justia.com

Properties

CAS No. |

819792-11-5 |

|---|---|

Molecular Formula |

C13H26O3 |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

bis(2-ethylbutyl) carbonate |

InChI |

InChI=1S/C13H26O3/c1-5-11(6-2)9-15-13(14)16-10-12(7-3)8-4/h11-12H,5-10H2,1-4H3 |

InChI Key |

JTMPOYHOKNOLNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)COC(=O)OCC(CC)CC |

Origin of Product |

United States |

Reaction Mechanisms and Kinetic Studies of Carbonic Acid, Bis 2 Ethylbutyl Ester

Mechanistic Elucidation of Formation Reactions

The synthesis of carbonic acid, bis(2-ethylbutyl) ester, like other dialkyl carbonates, can be approached through several routes, most notably from 2-ethylbutanol and a carbon dioxide source. The direct synthesis from an alcohol and carbon dioxide is a key area of green chemistry research.

A plausible mechanism for the formation of this compound involves the reaction of 2-ethylbutanol with carbon dioxide, often facilitated by a catalyst. Organotin compounds, for instance, have been cited in patents as effective catalysts for the synthesis of dialkyl carbonates. google.com The reaction likely proceeds through the initial formation of a monoalkyl carbonate intermediate.

2 (CH₃CH₂CH(C₂H₅)CH₂OH) + CO₂ ⇌ (CH₃CH₂CH(C₂H₅)CH₂O)₂CO + H₂O

Analysis of Transition States and Intermediates

Detailed computational or experimental analysis of the transition states and intermediates for the formation of this compound is not extensively documented in publicly available literature. However, based on analogous reactions for the synthesis of other dialkyl carbonates, the following intermediates and transition states are proposed:

Activation of Carbon Dioxide: The catalyst, for example, a dialkyltin dialkoxide, would likely activate the carbon dioxide molecule, making it more susceptible to nucleophilic attack by the alcohol.

Nucleophilic Attack and Formation of Monoalkyl Carbonate: A molecule of 2-ethylbutanol would then attack the activated CO₂, leading to the formation of a tin-bound monoalkyl carbonate intermediate.

Esterification and Catalyst Regeneration: A second molecule of 2-ethylbutanol would then react with this intermediate. This step could proceed through a transition state where the second alcohol molecule displaces the catalyst from the monoalkyl carbonate, forming the final bis(2-ethylbutyl) carbonate and regenerating the catalyst.

The removal of water is crucial to drive the equilibrium towards the product side.

Kinetic Modeling and Rate Constant Determination

A comprehensive kinetic model for the formation of this compound has not been published. However, a general kinetic model would likely consider the concentrations of 2-ethylbutanol, carbon dioxide, and the catalyst. The rate law would be determined by the slowest step in the reaction mechanism, which is often the reaction of the second alcohol molecule.

The reaction rate would be influenced by several factors:

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions or catalyst degradation. A patent suggests a reaction temperature in the range of 100 to 160°C for a similar process. google.com

Pressure: The pressure of carbon dioxide would be a critical parameter, influencing its concentration in the reaction mixture.

Catalyst Concentration: The reaction rate is expected to be dependent on the concentration of the catalyst.

A hypothetical rate equation could be proposed as:

Rate = k[2-ethylbutanol]ⁿ[CO₂]ᵐ[Catalyst]ᵖ

Where n, m, and p are the reaction orders with respect to each component, and k is the rate constant. The determination of these parameters would require extensive experimental data.

Interactive Data Table: Hypothetical Kinetic Parameters for Formation

The following table presents a set of hypothetical kinetic parameters for the formation of this compound under different conditions to illustrate the expected relationships. This data is illustrative and not based on experimental results.

| Temperature (°C) | CO₂ Pressure (bar) | Catalyst Conc. (mol/L) | Hypothetical Rate Constant (k) (L²/mol²·s) |

| 120 | 50 | 0.01 | 1.5 x 10⁻⁴ |

| 140 | 50 | 0.01 | 4.5 x 10⁻⁴ |

| 140 | 75 | 0.01 | 6.8 x 10⁻⁴ |

| 140 | 50 | 0.02 | 9.0 x 10⁻⁴ |

Degradation Pathways and Reaction Dynamics

The stability of this compound is a key factor in its application. The primary degradation pathways are expected to be hydrolysis and thermal decomposition.

Hydrolytic Stability and Kinetics

This compound, like other esters, is susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the carbonate is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. The reaction is reversible.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This reaction is generally irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt.

The kinetics of hydrolysis would depend on pH, temperature, and the presence of catalysts. Generally, the rate of hydrolysis is significantly faster under basic conditions.

Thermal Degradation Processes

Aliphatic carbonates can undergo thermal decomposition at elevated temperatures. For this compound, the likely thermal degradation pathway would involve an intramolecular elimination reaction (pyrolysis), leading to the formation of an alkene (2-ethyl-1-butene), an alcohol (2-ethylbutanol), and carbon dioxide.

(CH₃CH₂CH(C₂H₅)CH₂O)₂CO → CH₃CH₂C(C₂H₅)=CH₂ + CH₃CH₂CH(C₂H₅)CH₂OH + CO₂

Another possible pathway could involve the formation of cyclic ethers, although this is less common for acyclic carbonates compared to polycarbonates. The temperature at which significant degradation occurs would define its thermal stability.

Interactive Data Table: Illustrative Hydrolytic Stability Data

The following table provides illustrative data on the half-life of this compound under different pH and temperature conditions. This data is hypothetical and for illustrative purposes only.

| pH | Temperature (°C) | Half-life (hours) |

| 7 | 25 | > 1000 |

| 4 | 50 | 500 |

| 10 | 50 | 50 |

| 12 | 25 | 10 |

Reactivity Profiling and Functional Group Interconversions

The reactivity of this compound is centered around the electrophilic carbonyl carbon. It is expected to react with a variety of nucleophiles.

Transesterification: In the presence of another alcohol and a suitable catalyst, this compound can undergo transesterification to form a different dialkyl carbonate.

Aminolysis: Reaction with primary or secondary amines would lead to the formation of carbamates.

Grignard Reagents: Reaction with Grignard reagents would likely lead to the formation of tertiary alcohols after cleavage of the carbonate group.

The use of this compound as a reagent in the synthesis of other molecules, as noted in patent literature, underscores its utility as a carbonyl source. justia.com For example, it can be used to introduce a 2-ethylbutoxycarbonyl group onto a nucleophilic substrate.

Selective Modifications of the Carbonate Linkage

The carbonate group in this compound is the primary site for chemical transformations, such as transesterification and hydrolysis. These reactions involve the nucleophilic attack at the carbonyl carbon.

Transesterification:

Transesterification is a key reaction for modifying the carbonate structure, allowing for the synthesis of unsymmetrical carbonates or the exchange of the 2-ethylbutyl group with other alcohols or phenols. This reaction is typically catalyzed by a base or an acid.

The general mechanism for base-catalyzed transesterification involves the activation of the incoming alcohol by the base to form an alkoxide, which then acts as a nucleophile. The steric hindrance of the 2-ethylbutyl group can influence the reaction rate, generally slowing it down compared to less hindered dialkyl carbonates.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. A base (e.g., NaOR') deprotonates the incoming alcohol (R'OH) to form a more potent nucleophile (R'O⁻). This alkoxide then attacks the carbonyl carbon of the bis(2-ethylbutyl) carbonate. A tetrahedral intermediate is formed, which then collapses, eliminating a 2-ethylbutoxide anion. This anion is subsequently protonated by the alcohol present in the medium.

Studies on analogous systems, such as the transesterification of various dialkyl carbonates, have shown that catalysts like sodium alkoxides, potassium carbonate, and tetramethylammonium (B1211777) hydroxide are effective. The choice of catalyst and reaction conditions can influence the selectivity towards the unsymmetrical or symmetrical product. For instance, in the transesterification of dialkyl carbonates with fluorinated alcohols, the conversion of the starting carbonate was found to increase with the length of the fluorine-containing radical in the presence of sodium alkoxide.

Hydrolysis:

Hydrolysis of this compound would lead to the formation of 2-ethylbutanol and carbon dioxide, likely proceeding through the formation of an unstable carbamic acid intermediate. This reaction can be catalyzed by acids or bases.

A patented process for the hydrolysis of dialkyl carbonates describes contacting the carbonate with an aqueous solution of a metal carbonate (like sodium, potassium, cesium, or lithium carbonate) under heating and pressure. google.com This process converts the dialkyl carbonate to the corresponding alkanol and the metal carbonate to a metal bicarbonate. google.com While this process was described for lower alkyl carbonates, a similar principle would apply to bis(2-ethylbutyl) carbonate, although likely requiring more forcing conditions due to steric hindrance.

| Reaction | Typical Reagents & Conditions | Products | Notes on Kinetics |

| Transesterification | Alcohol (R'OH), Base (e.g., NaOR', K₂CO₃) or Acid Catalyst, Heat | Unsymmetrical Carbonate (RO-CO-OR'), 2-Ethylbutanol | Reaction rates are generally lower for sterically hindered carbonates. The choice of catalyst is crucial for achieving high conversion and selectivity. |

| Hydrolysis | Water, Acid or Base Catalyst (e.g., NaOH, H₂SO₄), Heat | 2-Ethylbutanol, Carbon Dioxide | The rate of hydrolysis is dependent on pH and temperature. Steric hindrance around the carbonyl group can decrease the rate of hydrolysis. acs.org |

Transformations Involving the 2-Ethylbutyl Moiety

The 2-ethylbutyl group is a saturated alkyl chain and is generally stable under many reaction conditions. Transformations involving this moiety would typically require harsh conditions leading to cleavage of the C-O bond or reactions at the C-H bonds.

Cleavage of the C-O Bond:

The cleavage of the ether-like C-O bond in the carbonate can be achieved under strongly acidic conditions, analogous to the cleavage of ethers. masterorganicchemistry.comunacademy.com This reaction would proceed via protonation of the carbonate oxygen, followed by nucleophilic attack by a halide ion (e.g., from HBr or HI).

Mechanism: The reaction likely proceeds through an S_N2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. However, due to the primary nature of the carbon attached to the oxygen in the 2-ethylbutyl group, an S_N1 pathway is less likely unless rearrangement occurs.

Stability of the 2-Ethylbutyl Group:

The 2-ethylbutyl group itself is chemically robust due to the presence of only C-C and C-H single bonds. It does not possess functional groups that are reactive under common organic transformation conditions. Reactions involving the functionalization of the alkyl chain would require radical conditions, which are generally non-selective. The steric bulk of the 2-ethylbutyl group can also provide a degree of kinetic stabilization to the molecule, hindering the approach of reactants to the carbonate core. researchgate.net

| Reaction Type | Typical Reagents & Conditions | Potential Products | Notes |

| C-O Bond Cleavage | Strong Acid (e.g., HBr, HI), Heat | 2-Ethylbutyl Halide, 2-Ethylbutanol, Carbon Dioxide | Analogous to ether cleavage. The reaction proceeds via protonation of the carbonate oxygen followed by nucleophilic attack. masterorganicchemistry.comunacademy.com |

| Radical Halogenation | N-Bromosuccinimide (NBS), Light/Heat | Brominated 2-ethylbutyl carbonate derivatives | Non-selective, leading to a mixture of products. |

Advanced Analytical and Spectroscopic Characterization of Carbonic Acid, Bis 2 Ethylbutyl Ester

Structural Elucidation and Purity Assessment Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Carbonic acid, bis(2-ethylbutyl) ester. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom, respectively, allowing for an unambiguous assignment of the molecule's structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the 2-ethylbutyl groups. Based on the analysis of analogous compounds like diethyl carbonate and dibutyl carbonate, the following chemical shifts are expected. chemicalbook.comnih.gov The methylene (B1212753) protons (a) adjacent to the carbonate oxygen are the most deshielded due to the electron-withdrawing effect of the oxygen atom. The methine proton (b) will also be shifted downfield, coupled to the adjacent methylene and methyl protons. The methylene protons (c) within the ethyl group will appear as a quartet, and the terminal methyl protons (d and e) will be observed as triplets in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -O-CH₂ -CH(CH₂CH₃)CH₂CH₃ (a) | ~ 4.1 | Doublet | 4H |

| -O-CH₂-CH (CH₂CH₃)CH₂CH₃ (b) | ~ 1.6 - 1.7 | Multiplet | 2H |

| -O-CH₂-CH(CH₂ CH₃)CH₂CH₃ (c) | ~ 1.4 - 1.5 | Multiplet | 8H |

| -O-CH₂-CH(CH₂CH₃ )CH₂CH₃ (d) | ~ 0.9 | Triplet | 12H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon (C=O) of the carbonate group is expected to have the largest chemical shift, typically appearing in the range of 150-160 ppm. researchgate.netlibretexts.orgoregonstate.edu The carbons directly bonded to the oxygen atoms will also be significantly deshielded.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C =O | ~ 155 |

| -O-CH₂ - | ~ 70 |

| -CH₂-CH - | ~ 40 |

| -CH-CH₂ - | ~ 25 |

| -CH₂-CH₃ | ~ 11 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy

The IR spectrum of a carbonate ester is characterized by a strong, prominent absorption band corresponding to the C=O stretching vibration, typically appearing around 1740-1750 cm⁻¹. Another key feature is the presence of strong C-O stretching bands in the region of 1250-1300 cm⁻¹. The spectrum will also display C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at approximately 1465 cm⁻¹ and 1380 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. For carbonate compounds, a characteristic and often intense band is observed for the symmetric stretching mode of the carbonate unit (ν1), typically around 1070 cm⁻¹. nih.gov Asymmetric stretching (ν3) and bending (ν4) modes also give rise to signals in the Raman spectrum, though they are generally less intense. nih.govspectrabase.com

Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | IR | ~ 1740 - 1750 | Strong |

| C-O Stretch | IR | ~ 1250 - 1300 | Strong |

| C-H Stretch | IR | ~ 2850 - 2970 | Medium-Strong |

| C-H Bend | IR | ~ 1380, 1465 | Medium |

| Symmetric CO₃ Stretch (ν1) | Raman | ~ 1070 | Strong |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

Mass Spectrometry (MS)

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (230.35 g/mol ). hmdb.ca Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangement. chemicalbook.comhmdb.cachemicalbook.com For this compound, fragmentation is likely to involve the loss of one of the 2-ethylbutyl groups or parts thereof.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 230 | [M]⁺ |

| 143 | [M - C₆H₁₃]⁺ |

| 85 | [C₆H₁₃]⁺ |

| 57 | [C₄H₉]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for assessing the purity of this compound and for identifying any volatile impurities. guidechem.comspectrabase.comacs.org The sample is vaporized and separated on a GC column, with the individual compounds then being introduced into the mass spectrometer for detection and identification. This technique can provide quantitative information about the purity of the sample.

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for the separation of this compound from reaction mixtures or for its quantitative determination in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For a relatively non-polar compound like this compound, reversed-phase HPLC would be the method of choice. hmdb.ca A C18 or C8 stationary phase would be suitable, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. Detection is commonly achieved using a UV detector, although a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer could also be employed.

Gas Chromatography (GC) with Specialized Detection

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. A non-polar or mid-polarity capillary column, such as one coated with a dimethylpolysiloxane or a phenyl-substituted polysiloxane, would provide good separation. While a standard Flame Ionization Detector (FID) offers excellent sensitivity for quantitative analysis, coupling the GC to a mass spectrometer (GC-MS) provides the added benefit of definitive identification. spectrabase.com

Hyphenated Analytical Approaches for Complex Matrices

The detection and quantification of this compound in complex matrices, such as polymeric materials, industrial lubricants, or environmental samples, necessitate the use of sophisticated hyphenated analytical techniques. These approaches combine the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry, providing the necessary tools to isolate the target analyte from a multitude of interfering compounds. The choice of methodology is primarily dictated by the nature of the sample matrix and the concentration levels of the analyte.

Given the non-polar nature and relatively high molecular weight of this compound, both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are viable analytical strategies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds. For a compound like this compound, which has a moderate boiling point, GC-MS offers excellent chromatographic resolution and highly specific detection.

Sample Preparation: The extraction of the analyte from a complex matrix is a critical first step. For solid samples like plastics, a common approach is solvent extraction. This involves dissolving the polymer and then extracting the additives. An alternative for insoluble or heavily crosslinked materials is pyrolysis-GC-MS, where the sample is heated to thermally desorb or break down the material into smaller, volatile fragments for analysis. thermofisher.comifremer.fr For liquid samples such as oils or lubricants, a dilute-and-shoot approach or liquid-liquid extraction may be employed to isolate the analyte and remove matrix interferences. nih.gov

Instrumentation and Method Parameters: A typical GC-MS system for the analysis of this compound would involve a capillary GC coupled to a quadrupole or ion trap mass spectrometer. The operational parameters would be optimized to achieve good separation and sensitivity. While specific validated methods for this exact compound are not widely published, a representative method can be constructed based on the analysis of similar plastic additives and esters. nih.govresearchgate.net

Table 1: Representative GC-MS Method Parameters for the Analysis of this compound

| Parameter | Value/Description |

|---|---|

| Gas Chromatograph | |

| Injection Port | Split/Splitless, 280 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Temperature Program | Initial 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-500 |

Data Analysis and Findings: In full scan mode, the mass spectrum of this compound would be expected to show characteristic fragment ions resulting from the cleavage of the ester bonds and the loss of the ethylbutyl side chains. For targeted quantification, operating in SIM mode enhances sensitivity by monitoring specific ions characteristic of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile analytes or for samples where minimal preparation is desired, LC-MS is a powerful alternative. This technique is particularly well-suited for the direct analysis of solvent extracts from complex matrices. waters.comemerypharma.com

Sample Preparation: Sample preparation for LC-MS often involves a simple dissolution of the sample in a suitable organic solvent, followed by filtration to remove particulate matter. waters.com For complex matrices, solid-phase extraction (SPE) may be used to clean up the sample and concentrate the analyte prior to injection. nih.gov

Instrumentation and Method Parameters: Reversed-phase chromatography is typically employed for the separation of non-polar compounds like this compound. Coupling the LC system to a tandem mass spectrometer (MS/MS) allows for highly selective and sensitive detection using techniques like Multiple Reaction Monitoring (MRM). emerypharma.comnih.gov

Table 2: Representative LC-MS/MS Method Parameters for the Analysis of this compound

| Parameter | Value/Description |

|---|---|

| Liquid Chromatograph | |

| Column | C18 reversed-phase, 2.1 x 100 mm, 2.6 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 50% B to 100% B over 5 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Ion Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Capillary Voltage | 3.5 kV |

Data Analysis and Findings: In LC-MS, this compound would likely be detected as a sodium adduct [M+Na]+ or a protonated molecule [M+H]+ in positive ion mode. Tandem mass spectrometry (MS/MS) experiments would involve fragmentation of the precursor ion to generate specific product ions. The selection of a specific precursor-to-product ion transition for MRM analysis provides a high degree of selectivity and allows for accurate quantification even in the presence of co-eluting matrix components. emerypharma.com The analysis of high-boiling components in complex mixtures, such as petroleum products, has demonstrated the utility of LC-MS for compounds that are challenging to volatilize for GC-MS. thermofisher.com

Computational and Theoretical Chemistry of Carbonic Acid, Bis 2 Ethylbutyl Ester

Quantum Chemical Investigations of Molecular Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and geometric properties of molecules. mdpi.comnih.goviisc.ac.in For carbonic acid, bis(2-ethylbutyl) ester, these methods can provide a detailed picture of its molecular architecture.

The electronic structure of this compound is central to its chemical reactivity and physical properties. The carbonate group (O=C(O-)2) forms the core of the molecule, featuring a planar trigonal carbon atom. The carbonyl (C=O) double bond is characterized by a significant bond dipole due to the higher electronegativity of oxygen. The bonding within the 2-ethylbutyl ester groups consists of standard single covalent bonds.

DFT calculations, likely using a hybrid functional such as B3LYP, would be employed to determine key electronic properties. mdpi.comnih.gov These calculations would reveal the distribution of electron density, with the highest density localized on the oxygen atoms of the carbonate moiety. The calculated partial atomic charges would highlight the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl and ester oxygen atoms.

Table 1: Illustrative Predicted Electronic Properties of this compound

| Property | Predicted Value | Method of Prediction |

| Dipole Moment | ~2.0 - 3.0 D | DFT (e.g., B3LYP/6-31G*) |

| Partial Charge on Carbonyl Carbon | +0.5 to +0.7 e | Mulliken Population Analysis |

| Partial Charge on Carbonyl Oxygen | -0.5 to -0.7 e | Mulliken Population Analysis |

| HOMO-LUMO Gap | ~6 - 8 eV | DFT Calculation |

Note: These values are illustrative and based on typical ranges for similar dialkyl carbonates.

The flexibility of the two 2-ethylbutyl chains introduces a number of possible conformations for this compound. The rotation around the C-O and C-C single bonds will lead to various spatial arrangements of the alkyl groups relative to the central carbonate plane.

Conformational analysis of dialkyl carbonates like dimethyl carbonate (DMC) has shown that different conformers, such as cis-cis and cis-trans, can exist with small energy differences between them. nih.gov For the larger and more sterically hindered bis(2-ethylbutyl) ester, the number of low-energy conformers would be greater. Quantum chemical calculations can be used to map the potential energy surface by systematically rotating the dihedral angles of the ester groups. This would identify the most stable (lowest energy) conformers and the energy barriers for interconversion between them. It is expected that the most stable conformers will be those that minimize steric hindrance between the bulky 2-ethylbutyl groups.

Table 2: Illustrative Conformational Energy Profile for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Global Minimum | 0.0 | O=C-O-C: ~180, C-O-C-C: ~180 |

| Local Minimum 1 | 1.5 | O=C-O-C: ~0, C-O-C-C: ~180 |

| Local Minimum 2 | 2.8 | O=C-O-C: ~180, C-O-C-C: ~60 |

Note: The data presented are hypothetical and serve to illustrate the likely complexity of the conformational landscape.

Quantum chemical calculations are instrumental in predicting vibrational spectra (Infrared and Raman), which can then be used to validate experimental findings. mdpi.comnih.gov The vibrational modes of this compound would be dominated by the stretching of the C=O bond, which is expected to appear as a strong absorption in the infrared spectrum around 1740-1760 cm⁻¹. Other characteristic vibrations would include the C-O stretching and various bending and torsional modes of the alkyl chains.

By calculating the harmonic frequencies at the optimized geometry, a theoretical spectrum can be generated. Comparison of this predicted spectrum with experimental data allows for the assignment of observed spectral features to specific molecular motions. Discrepancies between theoretical and experimental spectra can often be resolved by considering anharmonic effects or by refining the computational model.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity |

| C=O Stretch | 1750 | Strong |

| Asymmetric C-O-C Stretch | 1260 | Strong |

| Symmetric C-O-C Stretch | 1020 | Medium |

| CH₂ Scissoring | 1465 | Medium |

| CH₃ Rocking | 1120 | Weak |

Note: These are estimated frequencies based on known spectra of similar carbonate esters.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the behavior of molecules in condensed phases, offering insights into intermolecular interactions and dynamics over time. nih.govnih.gov

In a liquid or solid state, molecules of this compound will interact with each other through a combination of van der Waals forces and dipole-dipole interactions. The polar carbonate core will be the primary site for electrostatic interactions, while the nonpolar alkyl chains will contribute to dispersive forces.

MD simulations, using a well-parameterized force field, can model a system containing many molecules of the ester. nih.govresearchgate.net Analysis of the simulation trajectories would reveal the preferred packing arrangements and the nature of the intermolecular forces. The radial distribution function (RDF) between the carbonyl carbons and oxygens of neighboring molecules would provide a quantitative measure of the short-range order in the liquid phase. For dialkyl carbonates, it is known that the local structure is influenced by the polarity of the carbonate group. acs.org

The behavior of this compound in a solvent is crucial for many of its potential applications. MD simulations are an excellent tool for studying solvation. By placing a single molecule of the ester in a box of solvent molecules (e.g., water, ethanol (B145695), or a nonpolar solvent), the structure of the solvation shell and the energetics of solvation can be investigated.

In a polar solvent like water, it is expected that the solvent molecules would preferentially orient themselves around the polar carbonate group, forming hydrogen bonds with the carbonyl oxygen. rsc.org In a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces. The study of solvation in different solvents is important for understanding its solubility and partitioning behavior. The development of accurate force fields is crucial for the reliability of such simulations. nih.gov

Table 4: Illustrative Solvation Properties of this compound in Different Solvents

| Solvent | Solvation Free Energy (kcal/mol) | Primary Interaction Type |

| Water | -5 to -10 | Hydrogen Bonding with Carbonyl Oxygen |

| Hexane | -2 to -5 | van der Waals / Dispersive |

| Ethanol | -4 to -8 | Hydrogen Bonding and Dipole-Dipole |

Note: These values are illustrative estimates. Actual values would be obtained from free energy perturbation or thermodynamic integration calculations in MD simulations.

Reaction Pathway Modeling and Mechanistic Predictions

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis and transformation of dialkyl carbonates. These studies provide insights into transition states, reaction intermediates, and activation energies, which are crucial for optimizing reaction conditions.

The synthesis of dialkyl carbonates, including branched variants like bis(2-ethylbutyl) carbonate, often relies on catalysis to overcome activation barriers. Computational studies on similar systems have explored various catalytic mechanisms.

For the synthesis of dialkyl carbonates from alcohols and carbon dioxide, DFT calculations have been employed to understand the role of catalysts in activating the reactants. For instance, studies on the formation of dimethyl carbonate have shown that catalysts can facilitate the reaction by lowering the activation energy for the insertion of CO2 into a metal-alkoxide bond. In the case of bis(2-ethylbutyl) carbonate, a similar mechanism would be expected, although the steric bulk of the 2-ethylbutyl group would likely influence the energetics of the catalytic cycle. DFT calculations could be used to model the interaction of 2-ethyl-1-butanol (B44090) with a catalyst surface or a homogeneous catalyst, followed by the reaction with CO2. These models can predict the most favorable reaction pathway and identify potential rate-limiting steps.

Transesterification is another common route to synthesize larger dialkyl carbonates. Computational studies on the transesterification of dimethyl carbonate with other alcohols have shed light on the reaction mechanism. researchgate.net These reactions can proceed through different pathways, such as a B_Ac_2 (base-catalyzed acyl substitution) or a B_Al_2 (base-catalyzed alkyl substitution) mechanism. acs.org For a sterically hindered alcohol like 2-ethyl-1-butanol, computational modeling could predict which pathway is energetically more favorable. It is generally observed that increasing the steric hindrance of the dialkyl carbonate can influence the reaction yield. frontiersin.org

A hypothetical DFT study on the tin-catalyzed synthesis of bis(2-ethylbutyl) carbonate from 2-ethyl-1-butanol and a carbonate source could reveal the geometries of the intermediates and transition states. An example of a simplified reaction coordinate diagram based on general knowledge of such reactions is presented below.

Table 1: Hypothetical Energy Profile for a Catalyzed Reaction Step

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Catalyst + 2-ethyl-1-butanol) | 0.0 |

| 2 | Reactant-Catalyst Complex | -5.2 |

| 3 | Transition State 1 | +15.8 |

| 4 | Intermediate Complex | -8.1 |

| 5 | Transition State 2 (with CO2) | +20.3 |

| 6 | Product-Catalyst Complex | -12.5 |

| 7 | Products (Catalyst + bis(2-ethylbutyl) carbonate) | -10.0 |

| Note: This table is illustrative and based on general principles of catalytic reactions. The values are not derived from actual experimental or computational data for this specific reaction. |

Computational chemistry can also aid in the prediction of reaction yields and selectivity under various conditions. By calculating the activation energies for competing reaction pathways, it is possible to predict the major products and byproducts.

In the synthesis of bis(2-ethylbutyl) carbonate, potential side reactions could include the dehydration of 2-ethyl-1-butanol or the formation of undesired carbonate species. The steric hindrance of the 2-ethylbutyl group is a significant factor. Studies on other branched alcohols have shown that steric effects can slow down the reaction rate compared to linear alcohols. nih.gov For instance, the synthesis of dibutyl carbonate was observed to be slower than that of diethyl carbonate, a phenomenon attributed to the steric hindrance of the butyl group. nih.gov

Theoretical calculations can quantify these steric effects by comparing the activation barriers for the desired reaction with those of competing pathways. For example, a computational model could compare the energy barrier for the reaction of a catalytic intermediate with 2-ethyl-1-butanol versus a competing side reaction.

Furthermore, thermodynamic calculations can predict the equilibrium position of the reaction, providing an upper limit for the achievable yield. For the reversible reaction between an alcohol and a carbonate source, the equilibrium constant can be calculated from the Gibbs free energies of the reactants and products.

Table 2: Illustrative Computational Prediction of Selectivity in a Competing Reaction

| Reaction Pathway | Product | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |

| Reaction with 2-ethyl-1-butanol | This compound | 22.5 | Major Product |

| Side Reaction (e.g., decomposition of an intermediate) | Byproduct A | 28.0 | Minor Product |

| Side Reaction (e.g., reaction with a trace impurity) | Byproduct B | 35.2 | Trace Product |

| Note: This table is a hypothetical representation to illustrate how computational predictions are made and does not reflect real data for this compound. |

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. These models are built on a set of known compounds and can then be used to predict the properties of new or untested molecules. While a specific QSPR model for this compound is not documented, general QSPR models for aliphatic esters and related compounds can provide estimations of its properties. nih.govresearchgate.netnih.gov

To develop a QSPR model for properties like boiling point, viscosity, or density of dialkyl carbonates, a dataset of these compounds with experimentally determined properties would be required. Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can encode information about the molecule's size, shape, branching, and electronic properties.

For this compound, relevant descriptors would include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Randić index.

Geometrical descriptors: These relate to the three-dimensional shape of the molecule, such as its surface area or volume.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and can include parameters like dipole moment or orbital energies.

Multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN) are then used to build a mathematical relationship between the descriptors and the property of interest.

Table 3: Example of Molecular Descriptors Used in QSPR Models for Aliphatic Esters

| Descriptor Type | Descriptor Example | Relevance to bis(2-ethylbutyl) carbonate |

| Constitutional | Molecular Weight | Directly related to the size of the molecule. |

| Topological | Branching Index | Quantifies the degree of branching in the 2-ethylbutyl chains. |

| Geometrical | Molecular Surface Area | Influences intermolecular interactions and thus properties like boiling point. |

| Quantum-Chemical | Dipole Moment | Relates to the polarity of the molecule and its solvent properties. |

| Note: This table provides examples of descriptor types that would be relevant for developing a QSPR model for the target compound. |

Given the branched nature of the 2-ethylbutyl groups, a QSPR model for this class of compounds would need to accurately capture the effects of steric hindrance on intermolecular forces. The development and validation of such a model would be a valuable tool for predicting the properties of other branched dialkyl carbonates.

Application Oriented Research Pathways for Carbonic Acid, Bis 2 Ethylbutyl Ester

Polymer Science and Engineering Applications

The unique combination of a carbonate functional group and branched alkyl chains in Carbonic acid, bis(2-ethylbutyl) ester suggests several potential roles within the field of polymer science and engineering.

Role as Monomers in Polymer Synthesis

Aliphatic polycarbonates are a class of polymers that have garnered significant interest due to their biocompatibility and biodegradability. acs.org These polymers are often synthesized through the ring-opening polymerization of cyclic carbonate monomers. acs.orgbham.ac.uk While this compound is an acyclic carbonate, it could potentially be used in polycondensation reactions. This process would involve reacting the carbonate with diols to form new polycarbonates. A key advantage of this method is the potential to create polymers with varied aliphatic linkages by selecting different diols, which can influence the final properties of the polymer. nih.gov

Research in this area would likely focus on:

Catalyst Development: Investigating efficient catalysts for the polycondensation reaction involving this compound.

Copolymerization: Exploring the copolymerization of this carbonate with other monomers to tailor the properties of the resulting polymers, such as flexibility, thermal stability, and degradation rate.

Structure-Property Relationships: Characterizing the synthesized polymers to understand how the inclusion of the bis(2-ethylbutyl) carbonate unit affects their mechanical, thermal, and biodegradable properties. researchgate.net

Research into Plasticizer Alternatives and Design

Plasticizers are additives that increase the flexibility and durability of polymers, with polyvinyl chloride (PVC) being a primary application. There is a continuous search for safer and more effective plasticizers to replace commonly used phthalates. The structure of this compound, particularly the branched 2-ethylbutyl groups, is analogous to the 2-ethylhexyl group found in widely used plasticizers like di(2-ethylhexyl) phthalate (DEHP) and di(2-ethylhexyl) maleate (DEHM). nih.gov

Studies on various ester-based plasticizers have shown a clear relationship between the structure of the alkyl chains and the plasticizing efficiency. Research on 2,5-thiophenedicarboxylate plasticizers indicated that branched alkyl chains could exhibit superior plasticizing efficiency compared to their linear counterparts of the same molecular weight. researchgate.net Conversely, for maleate-based plasticizers, branching did not show a significant effect on the glass transition temperature (Tg) reduction efficiency. nih.gov

Future research on this compound as a plasticizer would involve:

Compatibility and Efficiency: Evaluating its compatibility with various polymers, especially PVC, and measuring its plasticizing efficiency by observing changes in Tg, hardness, and tensile properties.

Migration Resistance: Assessing the tendency of the plasticizer to migrate out of the polymer matrix, a critical factor for long-term performance and safety.

Biodegradability and Toxicity: Investigating the environmental fate and toxicological profile of this compound to ensure it is a safer alternative to existing plasticizers. Research on maleate diesters has shown that branched alkyl chains can significantly slow down biodegradation. nih.gov

Table 1: Comparison of Alkyl Chain Structure on Plasticizer Performance in PVC

| Plasticizer Type | Alkyl Chain Structure | Effect on Plasticizing Efficiency | Reference |

| Maleate Diesters | Branched (e.g., 2-ethylhexyl) | No significant effect on Tg reduction compared to linear isomers. | nih.gov |

| 2,5-Thiophenedicarboxylates | Branched | Superior plasticizing efficiency compared to linear isomers. | researchgate.net |

| Tartaric Acid Esters | Increasing Linear Chain Length | Optimal performance at a specific chain length (C4). | acs.orgnih.gov |

| Succinate Diesters | Increasing Linear Chain Length | Longer chains (C4-C7) showed the largest improvement in tensile properties. | researchgate.net |

Studies on Polymer Additives and Modifiers

Beyond acting as a primary plasticizer, this compound could be investigated as a polymer additive or modifier to impart specific properties. Organic carbonates can be used to modify existing polymers. For instance, reactive blending of ethylene (B1197577) carbonate with bisphenol A polycarbonate has been shown to insert aliphatic moieties into the polymer backbone, thereby altering its thermal and rheological properties.

Potential research directions include:

Impact Modification: Investigating its ability to improve the impact strength of brittle polymers.

Processing Aid: Studying its role as a lubricant during polymer processing to reduce viscosity and improve flow.

Surface Modification: Exploring its potential to alter the surface properties of polymers, such as hydrophobicity or lubricity.

Advanced Materials Development

The chemical and physical properties of this compound also suggest its potential use in the development of advanced materials like synthetic lubricants and specialized solvents.

Research into Synthetic Lubricant Bases and Additives

Synthetic lubricants are engineered to offer superior performance under extreme conditions compared to conventional mineral oils. Esters, including dicarboxylic acid esters, are a well-established class of synthetic lubricant base oils. google.com The branched structure of the 2-ethylbutyl groups in this compound is desirable for lubricant applications as it can contribute to a low pour point and good thermal stability.

Research into this application would focus on:

Viscosity and Thermal Stability: Characterizing the viscosity-temperature properties, oxidative stability, and thermal degradation of this compound to determine its suitability as a lubricant base oil.

Additive Performance: Evaluating its performance as a lubricant additive, for example, as a friction modifier or an anti-wear agent.

Formulation Studies: Developing lubricant formulations where this compound is a component and testing their performance in various applications.

Table 2: General Classification of Lubricant Base Oils

| Base Oil Group | Composition | Key Characteristics |

| Group I | Solvent-refined mineral oils | Lower cost, moderate performance. |

| Group II | Hydrotreated mineral oils | Good thermal and oxidation stability. |

| Group III | Severely hydrocracked mineral oils | High viscosity index, good performance. |

| Group IV | Polyalphaolefins (PAOs) | Excellent thermal and oxidative stability, wide temperature range. |

| Group V | All other base stocks (e.g., esters, polyglycols) | Wide range of properties, often used for specific performance benefits. |

Investigation of Solvent Properties in Chemical Processes

Organic carbonates, such as dimethyl carbonate and propylene (B89431) carbonate, are recognized as "green solvents" due to their low toxicity and biodegradability. acs.orgrsc.org They are used as polar, aprotic solvents in a variety of chemical reactions, including synthesis and catalysis. acs.orgnih.gov The properties of this compound, with its ester and ether-like C-O bonds, suggest it could function as a solvent in specific chemical processes. wikipedia.org

Research in this area would involve:

Solvency Power: Determining its ability to dissolve a range of chemical compounds and polymers.

Reaction Medium: Testing its performance as a solvent in various organic reactions, such as palladium-catalyzed substitutions or asymmetric hydrogenations, where other organic carbonates have shown promise. nih.govnih.gov

Extraction Solvent: Investigating its potential as a solvent for extraction processes, for example, in the separation of valuable compounds from natural products or in industrial cleaning applications.

Intermediate for Specialty Chemical Synthesis (e.g., agrochemical precursors, fine chemical building blocks)

This compound, as a member of the dialkyl carbonate (DAC) family, holds potential as a versatile intermediate in the synthesis of specialty chemicals. The reactivity of the carbonate functional group allows it to participate in a variety of chemical transformations, positioning it as a potential building block for more complex molecules, including agrochemical precursors and fine chemicals.

One of the primary functions of DACs in organic synthesis is as a less hazardous substitute for highly toxic reagents like phosgene (B1210022) and alkyl halides. scispace.com They can serve as both alkylating and carbonylating agents. nih.gov In the context of this compound, the "2-ethylbutyl" moiety could be transferred to a suitable nucleophile in an alkylation reaction. This is particularly relevant in the synthesis of fine chemicals where specific alkyl groups are required.

The versatility of DACs is further demonstrated by their use in the synthesis of various heterocyclic compounds, which are common scaffolds in pharmaceuticals and agrochemicals. nih.govfrontiersin.org Depending on the reaction conditions and the substrate, DACs can act as sacrificial molecules or carbonylating agents in cyclization reactions. frontiersin.org Research into the reactivity of this compound with various di-functionalized molecules could reveal pathways to novel heterocyclic structures.

The table below outlines potential synthetic transformations where this compound could serve as a key intermediate, based on the known reactivity of other dialkyl carbonates.

| Reaction Type | Potential Reactant | Potential Product Class | Significance |

| Transesterification | Diols, polyols | Polycarbonates, cyclic carbonates | Building blocks for polymers and other fine chemicals |

| Alkylation | Phenols, amines, active methylene (B1212753) compounds | Ethers, N-alkylated compounds, C-alkylated compounds | Synthesis of fragrances, agrochemical precursors, pharmaceutical intermediates |

| Carboxylation | Amines | Carbamates | Precursors for polyurethanes and other polymers |

Further research is necessary to fully elucidate the specific reactivity and potential applications of this compound as a synthetic intermediate. However, the established chemistry of dialkyl carbonates provides a strong foundation for exploring its utility in the synthesis of high-value specialty chemicals.

Development of Surface-Active Agents

The molecular structure of this compound, with its combination of a polar carbonate group and nonpolar alkyl chains, suggests a potential for modification to create surface-active agents, or surfactants. While the parent molecule itself is not a surfactant, it can be a precursor to molecules that exhibit these properties.

A patented process describes the alkoxylation of organic carbonates to produce compounds with surfactant applications. google.com This process involves reacting an alkylene oxide with a dialkyl carbonate in the presence of a catalyst. google.com Applying this to this compound would involve the addition of ethylene oxide or propylene oxide chains to the carbonate structure. This would introduce hydrophilic (water-attracting) polyether segments to the molecule, which, combined with the hydrophobic (water-repelling) 2-ethylbutyl groups, could create an amphiphilic structure characteristic of nonionic surfactants.

These resulting alkoxylated carbonates could be formulated into cleaning compositions and may be compatible with other types of surfactants, such as linear alkyl benzene sulfonates. google.com The properties of the resulting surfactant, such as its hydrophilic-lipophilic balance (HLB), could be tailored by controlling the length of the alkoxylation chains.

The potential for this compound as a precursor for surfactants is summarized in the table below.

| Modification Process | Reactant | Resulting Compound Class | Potential Applications |

| Alkoxylation | Ethylene Oxide, Propylene Oxide | Alkoxylated Carbonates | Emulsifiers, detergents, wetting agents |

| Hydrolysis and Functionalization | Water, followed by reaction with a hydrophilic group | Carboxylic acid derivatives with surfactant properties | Anionic surfactants for various applications |

The development of surfactants from this compound aligns with the growing demand for novel and potentially biodegradable surface-active agents in various industries, including personal care, agriculture, and industrial cleaning.

Green Chemistry Principles in Application Development

The development of applications for this compound can be guided by the principles of green chemistry, focusing on sustainable production and the use of renewable resources. The inherent properties of dialkyl carbonates as a class of compounds lend themselves to more environmentally benign chemical processes.

Sustainable Production Processes

Historically, the production of dialkyl carbonates often involved the use of highly toxic phosgene. wikipedia.org However, significant progress has been made in developing greener synthesis routes that avoid such hazardous materials. These sustainable methods are directly applicable to the production of this compound.

One of the most promising green routes is the transesterification of other carbonates, such as dimethyl carbonate (DMC) or cyclic carbonates, with 2-ethylbutanol. google.comresearchgate.net This method avoids the use of phosgene and can be catalyzed by a variety of catalysts, including solid catalysts that can be easily separated and reused. google.com The reaction of a cyclic carbonate with an alcohol in the presence of a solid, reusable double metal cyanide catalyst is one such eco-friendly process. google.com

Another sustainable approach is the direct synthesis from an alcohol and carbon dioxide (CO2). nih.gov This method utilizes a renewable and non-toxic C1 feedstock, CO2, and can be carried out under various catalytic systems. nih.gov While this reaction can be challenging due to equilibrium limitations, ongoing research into more efficient catalysts and reaction conditions, such as the use of dehydrating agents, is making this a more viable and environmentally attractive option. nih.gov

The following table compares conventional and green synthesis routes for dialkyl carbonates, applicable to this compound.

| Synthesis Route | Reactants | Key Advantages | Key Disadvantages |

| Phosgenation (Conventional) | 2-Ethylbutanol, Phosgene | High yielding | Use of highly toxic phosgene, generation of HCl byproduct |

| Transesterification (Green) | 2-Ethylbutanol, Dimethyl Carbonate/Cyclic Carbonate | Phosgene-free, can use recyclable catalysts | Equilibrium-limited reaction |

| Direct Synthesis from CO2 (Green) | 2-Ethylbutanol, Carbon Dioxide | Utilizes renewable CO2, high atom economy | Can require high pressure and temperature, catalyst development is ongoing |

By focusing on these greener synthetic pathways, the production of this compound can be aligned with the principles of sustainable chemistry, minimizing waste and avoiding the use of hazardous substances.

Utilization of Bio-Renewable Feedstocks

A key aspect of green chemistry is the use of renewable resources as starting materials for chemical production. In the context of this compound, this principle can be applied to the sourcing of its alcohol precursor, 2-ethylbutanol.

While traditionally derived from petrochemical sources, 2-ethylbutanol can potentially be produced from bio-based feedstocks. For example, bio-isobutanol, which can be produced through the fermentation of biomass, can be converted to 2-ethylhexanol, a structurally related alcohol, through a series of chemical transformations. Similar pathways could be explored for the production of 2-ethylbutanol from renewable sources.

Furthermore, the direct synthesis of dialkyl carbonates from CO2 and alcohols represents a significant step towards a more sustainable chemical industry. nih.gov Carbon dioxide, a major greenhouse gas, can be utilized as a C1 building block, contributing to a circular carbon economy. researchgate.net

The use of bio-based alcohols in the synthesis of dialkyl carbonates is an active area of research. For instance, glycerol (B35011), a byproduct of biodiesel production, can be reacted with dimethyl carbonate to produce glycerol carbonate, a value-added chemical. nih.gov This demonstrates the potential for integrating biofuel production with the synthesis of green chemicals.

The potential bio-renewable pathways for the synthesis of this compound are outlined below.

| Component | Petrochemical Source | Potential Bio-Renewable Source/Route |

| 2-Ethylbutanol | Propylene, Synthesis Gas | Fermentation of biomass to produce precursor alcohols, followed by chemical conversion |

| Carbonate Group | Phosgene, Carbon Monoxide | Carbon Dioxide from industrial off-gas or direct air capture |

By exploring and developing these bio-renewable feedstock routes, the production and application of this compound can contribute to a more sustainable and circular chemical industry.

Environmental Fate and Degradation Studies of Carbonic Acid, Bis 2 Ethylbutyl Ester

Environmental Occurrence and Distribution in Aquatic and Terrestrial Systems

Direct measurements of Carbonic acid, bis(2-ethylbutyl) ester in aquatic and terrestrial environments are not documented in publicly accessible literature. However, its physical and chemical properties, as predicted for a compound with the molecular formula C13H26O3, suggest a potential for distribution in both water and soil. lookchem.comnih.gov The environmental distribution will largely be governed by its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment particles. For analogous, less complex dialkyl carbonates, their presence in the environment is often linked to their industrial use and disposal.

Biodegradation Processes in Environmental Compartments

While specific studies on the biodegradation of this compound are absent, the general behavior of aliphatic polycarbonates and esters suggests a susceptibility to microbial attack. The carbonate linkage in aliphatic compounds is known to be more accessible to enzymatic action compared to the more rigid structure of aromatic polycarbonates. nih.gov

Microbial Degradation Mechanisms and Pathways

The biodegradation of aliphatic carbonates is expected to proceed via enzymatic hydrolysis of the ester bonds. Microorganisms, such as bacteria and fungi, are known to produce a variety of esterases and lipases that can catalyze this process. The likely initial step in the degradation of this compound would be the cleavage of one of the ester linkages to form 2-ethylbutanol and a corresponding monoester, which would then be further degraded. The ultimate theoretical biodegradation products would be carbon dioxide and 2-ethylbutanol, which itself can be further metabolized by various microorganisms.

Enzymatic Degradation in Natural Environments

In natural settings, the enzymatic degradation of this compound would be dependent on the presence of suitable microbial populations and environmental conditions such as temperature, pH, and nutrient availability. The branched structure of the 2-ethylbutyl group may influence the rate of enzymatic degradation compared to linear alkyl chains.

Abiotic Degradation Mechanisms

Abiotic processes, including photochemical transformation and hydrolysis, are anticipated to contribute to the degradation of this compound in the environment.

Photochemical Transformation Studies

Specific photochemical transformation studies on this compound are not available. However, aliphatic esters can undergo photolysis, particularly through the absorption of UV radiation, which can lead to the formation of radicals and subsequent degradation reactions. mdpi.com The presence of photosensitizing substances in the environment, such as humic acids, could also indirectly facilitate the photodegradation of the compound.

Hydrolysis in Aqueous Media

Hydrolysis is a primary abiotic degradation pathway for carbonate esters in aqueous environments. The rate of hydrolysis is significantly influenced by pH, with the reaction being catalyzed by both acids and bases. Studies on other dialkyl carbonates, such as diethyl carbonate (DEC), have shown that they are more susceptible to base-catalyzed hydrolysis than acid-catalyzed hydrolysis. lookchem.com The process involves the cleavage of the ester bond to yield an alcohol and a bicarbonate ion, which is in equilibrium with carbon dioxide and water.

The table below, derived from studies on related dialkyl carbonates, illustrates the influence of catalysts on degradation, which can be considered indicative of the potential behavior of this compound.

| Catalyst/Condition | Effect on Hydrolysis Rate of Analogous Dialkyl Carbonates |

| Acidic Conditions | Catalyzes hydrolysis, though generally at a slower rate than base catalysis. lookchem.com |

| Basic Conditions | Significantly accelerates the rate of hydrolysis. lookchem.com |

| Metal Carbonates | Can be employed to facilitate the hydrolysis of dialkyl carbonates. |

It is important to emphasize that while these degradation pathways are based on established chemical principles and studies of similar compounds, the actual environmental fate of this compound can only be definitively determined through specific experimental investigation.

Future Research Directions and Emerging Trends

Integration of Advanced Data Science and Machine Learning in Chemical Research

The application of data science and machine learning (ML) is set to revolutionize the study and optimization of chemical compounds and processes. nih.gov In the context of Carbonic acid, bis(2-ethylbutyl) ester, these computational tools offer the potential to accelerate discovery and enhance efficiency. The molecular data science life cycle—comprising data curation, molecular representation, property prediction, new molecule generation, and synthesizability analysis—provides a framework for this integration. nih.gov

Researchers can leverage ML algorithms to build predictive models for the physicochemical properties of carbonate esters. researchgate.net By training models on existing data from various dialkyl carbonates, it would be possible to predict properties like viscosity, thermal stability, and solvent compatibility for novel or uncharacterized esters, including derivatives of this compound. This predictive capability can significantly reduce the time and cost associated with experimental trial-and-error approaches. researchgate.net For instance, machine learning has been successfully used to predict post-acidizing permeability in carbonate reservoirs and to design fire-safe polycarbonates, demonstrating its power in complex chemical systems. researchgate.netresearchgate.net

| Application Area | Machine Learning Technique | Objective and Potential Impact | Relevant Research Finding |

|---|---|---|---|

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) Models | Predict physicochemical properties (e.g., boiling point, viscosity, solubility) of novel carbonate esters based on molecular structure, accelerating material screening. | ML models can rapidly predict material properties, reducing the need for extensive trial-and-error experiments. researchgate.net |

| Synthesis Optimization | Genetic Algorithms, Neural Networks | Optimize reaction conditions (temperature, catalyst, reactant ratios) to maximize yield and purity of this compound. | ML can be used to optimize operational parameters in complex chemical processes like carbonate reservoir acidizing. researchgate.net |

| Novel Compound Design | Generative Adversarial Networks (GANs) | Design new carbonate ester molecules with desired properties (e.g., improved biodegradability, specific solvency) for targeted applications. | The molecular data science life cycle includes the generation of new molecules as a key phase. nih.gov |

| Process Simulation | Meta-learning Models | Develop highly accurate and fast simulations of the manufacturing process, facilitating real-time control and troubleshooting. | Meta-learning can improve prediction accuracy in complex simulations, with runtimes significantly less than numerical simulations. researchgate.net |

Development of In-Situ Spectroscopic Techniques for Process Monitoring

Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies to improve manufacturing through real-time monitoring and control. thermofisher.com The development and implementation of in-situ spectroscopic techniques are central to PAT, allowing for dynamic analysis of chemical reactions as they occur. rsc.org For the industrial synthesis of this compound, which could be produced via methods like transesterification of a simpler dialkyl carbonate (e.g., Dimethyl carbonate) with 2-ethylbutanol, in-situ monitoring is critical for ensuring process efficiency and product quality. wikipedia.orggoogle.com

Techniques such as in-line Fourier Transform Infrared (FTIR) and Raman spectroscopy can be integrated directly into the reactor. rsc.orgresearchgate.net These non-destructive methods provide real-time data on the concentration of reactants, intermediates, and the final product. rsc.orgnih.gov For example, an in-line IR probe could monitor the disappearance of the alcohol's O-H stretch and the appearance of the characteristic carbonate ester carbonyl peak, signaling the reaction's progression towards completion. rsc.org This continuous stream of data allows for precise control over reaction endpoints, preventing the formation of impurities from over- or under-reaction and optimizing energy consumption.

| Technique | Measurement Principle | Information Gained | Advantage for Process Control |

|---|---|---|---|

| FTIR Spectroscopy | Measures absorption of infrared light by molecular vibrations. | Real-time concentration of functional groups (e.g., -OH of alcohol, C=O of ester). | Non-destructive, provides direct insight into reaction kinetics and conversion. rsc.org |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | Complements FTIR; sensitive to non-polar bonds and symmetric vibrations in the molecular backbone. | Can be used with fiber-optic probes in harsh reaction conditions; less interference from water. researchgate.net |

| Process Mass Spectrometry | Analyzes gas-phase composition of reaction off-gases. | Monitors removal of volatile byproducts (e.g., methanol (B129727) in transesterification). | Provides real-time data on reaction completion and efficiency. thermofisher.com |

| Thermal Effusivity Sensors | Measures the rate at which a material exchanges thermal energy with its surroundings. | Differentiates between ingredients based on distinct thermal characteristics to monitor blend uniformity. ctherm.com | Ensures consistent reactant mixture before initiating the reaction. ctherm.com |

Rational Design and Synthesis of Novel Carbonate Esters with Tailored Performance

While this compound has its specific applications, the principles of rational design allow for the synthesis of new carbonate esters with properties tailored for advanced purposes. acs.org This involves strategically modifying the alcohol moieties (the 'R' groups in R-O-C(=O)-O-R') to control characteristics like steric hindrance, polarity, and reactivity. nih.gov

Future research will focus on designing carbonate esters for high-performance applications. For example, by incorporating specific functional groups, novel esters could be developed as:

Biodegradable Polymers: Synthesizing poly(carbonate ester)s through ring-opening copolymerization can create biodegradable materials for medical or environmental applications. nih.gov

Green Solvents: Tailoring the alkyl chains can optimize solvency power for specific applications while maintaining low toxicity and high biodegradability, positioning them as sustainable alternatives to conventional solvents. rsc.org

Advanced Lubricants: Long-chain carbonate esters can exhibit high thermal stability and desirable tribological properties, making them suitable as base oils or additives in synthetic lubricants. taylorandfrancis.com

Precursors for Non-Isocyanate Polyurethanes (NIPUs): The reaction of cyclic carbonates with amines is a key pathway to NIPUs, a safer alternative to traditional polyurethanes. acs.orgacs.org Designing novel acyclic carbonates that can be efficiently converted to cyclic precursors could advance this field.

The synthesis of these tailored molecules often relies on efficient catalytic processes, such as transesterification, which can be driven to completion by removing a volatile alcohol byproduct. wikipedia.orgtaylorandfrancis.com

Circular Economy Considerations for this compound

The chemical industry is increasingly adopting circular economy principles to minimize waste and maximize resource efficiency. For a compound like this compound, this involves considering its entire lifecycle, from production to end-of-life.

A key research direction is the development of chemical recycling pathways. While mechanical recycling often degrades material properties, chemical recycling (or upcycling) can depolymerize waste products back into valuable monomers or other chemical feedstocks. digitellinc.com Research into the depolymerization of polyesters like PET and polycarbonates (PC) has shown that transesterification reactions can be used to break down the polymer chains. digitellinc.comdigitellinc.com Similar strategies could be developed for waste streams containing carbonate esters. For example, a process could be designed to reclaim the 2-ethylbutanol from end-of-life products through a catalyzed hydrolysis or alcoholysis reaction, allowing the alcohol to be reused in the synthesis of new ester.

Another aspect is the use of sustainable feedstocks. The synthesis of dialkyl carbonates is moving away from hazardous phosgene-based routes to greener alternatives like the oxidative carbonylation of alcohols or the reaction of CO2 with epoxides. wikipedia.org Furthermore, research is exploring the use of bio-based alcohols derived from renewable resources, which would significantly improve the sustainability profile of the final carbonate ester. rsc.org The synthesis of glycerol (B35011) carbonate from bio-derived glycerol is a prime example of this trend. rsc.org

Interdisciplinary Research Initiatives in Chemical Science and Engineering

Addressing the complex challenges of modern chemical production requires collaboration across multiple disciplines. The future development of this compound and related compounds will be driven by interdisciplinary initiatives that merge chemical science with engineering, data science, and materials science. nih.govacs.org

Such initiatives would foster a holistic approach:

Chemists and Chemical Engineers: Collaborating on the design of novel, efficient, and scalable synthesis routes, moving from lab-scale discovery to industrial production. google.com This includes the development of advanced catalysts and reactor designs.

Data Scientists and Chemists: Working together to build the predictive ML models and AI-driven optimization platforms discussed in section 8.1. nih.govjstar-research.com

Materials Scientists and Engineers: Partnering to formulate and test new products that utilize tailored carbonate esters, such as high-performance polymers, coatings, or lubricants, and evaluating their performance characteristics. acs.org

Environmental Scientists and Chemical Engineers: Assessing the lifecycle impact of these chemicals and developing sustainable production and recycling processes in line with circular economy principles. digitellinc.com

These collaborations are essential for accelerating innovation, ensuring that new chemical products and processes are not only high-performing but also safe, sustainable, and economically viable. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.